nor-NOHA
Vue d'ensemble
Description
Nω-hydroxy-nor-L-arginine, communément appelée nor-NOHA, est un inhibiteur puissant et spécifique de l'enzyme arginase. L'arginase joue un rôle crucial dans le cycle de l'urée en convertissant la L-arginine en L-ornithine et en urée. La this compound a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, notamment dans les domaines de l'oncologie, de l'immunologie et des maladies métaboliques .
Applications De Recherche Scientifique
Nor-NOHA has a wide range of scientific research applications:
Immunology: It modulates immune responses by inhibiting arginase, which plays a role in immune cell function and inflammation.
Metabolic Diseases: This compound is used to study metabolic pathways involving L-arginine and nitric oxide synthesis.
Endothelial Dysfunction: It has been employed in studies related to endothelial dysfunction and cardiovascular diseases.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La nor-NOHA peut être synthétisée par diverses méthodes. Une approche courante implique l'hydroxylation de la L-arginine. La réaction utilise généralement l'hydroxylamine comme agent hydroxylant dans des conditions contrôlées. Le processus implique la protection des groupes amino et carboxyle de la L-arginine, suivie de l'hydroxylation et de la déprotection ultérieure pour obtenir la this compound .
Méthodes de production industrielle
La production industrielle de la this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la cristallisation, la filtration et la purification pour obtenir le produit final adapté aux applications pharmaceutiques et de recherche .
Analyse Des Réactions Chimiques
Types de réactions
La nor-NOHA subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former de la Nω-hydroxy-L-arginine, un intermédiaire dans la synthèse de l'oxyde nitrique.
Réduction : La réduction de la this compound peut conduire à la formation de L-arginine.
Substitution : La this compound peut participer à des réactions de substitution, en particulier impliquant ses groupes hydroxyle et amino.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'oxygène moléculaire.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Oxydation : Nω-hydroxy-L-arginine
Réduction : L-arginine
Substitution : Divers dérivés substitués de la this compound en fonction des réactifs utilisés.
Applications de recherche scientifique
La this compound présente un large éventail d'applications de recherche scientifique :
Maladies métaboliques : La this compound est utilisée pour étudier les voies métaboliques impliquant la L-arginine et la synthèse de l'oxyde nitrique.
Dysfonctionnement endothélial : Elle a été utilisée dans des études liées au dysfonctionnement endothélial et aux maladies cardiovasculaires.
Mécanisme d'action
La this compound exerce ses effets principalement en inhibant l'enzyme arginase. L'arginase catalyse l'hydrolyse de la L-arginine en L-ornithine et en urée. En inhibant l'arginase, la this compound augmente la disponibilité de la L-arginine pour la synthase de l'oxyde nitrique, conduisant à une production accrue d'oxyde nitrique. Ce mécanisme est crucial pour ses effets thérapeutiques dans diverses maladies, notamment le cancer et les troubles cardiovasculaires .
Mécanisme D'action
Nor-NOHA exerts its effects primarily by inhibiting the enzyme arginase. Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea. By inhibiting arginase, this compound increases the availability of L-arginine for nitric oxide synthase, leading to enhanced production of nitric oxide. This mechanism is crucial for its therapeutic effects in various diseases, including cancer and cardiovascular disorders .
Comparaison Avec Des Composés Similaires
Composés similaires
Nω-hydroxy-L-arginine (NOHA) : Un intermédiaire dans la synthèse de l'oxyde nitrique et un inhibiteur naturel de l'arginase.
α-difluorométhylornithine (DMFO) : Un inhibiteur synthétique de l'arginase avec des applications en thérapie anticancéreuse.
Sauchinone : Un inhibiteur de l'arginase d'origine végétale aux propriétés anti-inflammatoires.
Acide salvianolique B (SAB) : Un autre composé d'origine végétale avec une activité inhibitrice potentielle de l'arginase.
Unicité de la nor-NOHA
La this compound est unique en raison de sa haute spécificité et de sa puissance en tant qu'inhibiteur de l'arginase. Sa capacité à induire l'apoptose dans les cellules leucémiques en conditions d'hypoxie et son rôle dans la modulation des réponses immunitaires en font un composé précieux dans les contextes de recherche et thérapeutique .
Propriétés
IUPAC Name |
(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-8-5(7)9-12/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBHCUDVWOTEKO-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C(N)NO)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN=C(N)NO)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332211 | |
Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189302-40-7, 291758-32-2 | |
Record name | Nor-noha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189302407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | nor-NOHA | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02381 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOR-NOHA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0F1149OFR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nω-hydroxy-nor-L-arginine (nor-NOHA) is a potent and selective inhibitor of the enzyme arginase. [] Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. [, , ] By inhibiting arginase, this compound increases the availability of L-arginine for NOS, leading to enhanced nitric oxide (NO) production. [, , , , , , , ] This increase in NO bioavailability has been linked to various beneficial effects, including improved endothelial function, [, , ] reduced inflammation, [, , ] and protection against ischemia-reperfusion injury. [, , , ]
ANone: The provided research primarily focuses on the biological activity of this compound. Information regarding its material compatibility, stability under various conditions, and specific applications beyond its biomedical context is limited in these studies.
A: this compound itself is not a catalyst but rather an enzyme inhibitor. It exerts its effects by binding to and inhibiting the enzyme arginase. [] This inhibition is competitive, meaning this compound competes with the natural substrate, L-arginine, for binding to the active site of arginase. [, , ] This inhibition ultimately leads to increased L-arginine availability for NOS and enhanced NO production. [, , , , , , , ]
A: Yes, computational methods have been employed. Docking studies have been performed to investigate the interaction of this compound and its derivatives with the active site of arginase. [] These studies provide insights into the binding mode and structural features important for arginase inhibition. Additionally, quantitative structure-activity relationship (QSAR) models could be developed based on this compound and its analogs to predict the activity of novel arginase inhibitors. []
A: While specific details about the stability of this compound under various conditions are not extensively discussed in the provided papers, one study did find that this compound exhibited low passive diffusion across artificial membranes, suggesting the need for transporters for intracellular uptake. [] This finding implies the potential need for formulation strategies to enhance its bioavailability. []
ANone: The provided research predominantly focuses on preclinical studies investigating the therapeutic potential of this compound. Therefore, information regarding specific SHE regulations, compliance guidelines, and risk minimization strategies is limited in these studies.
A: Studies in rats revealed that this compound is rapidly cleared from plasma, with a mean residence time of 12.5 minutes after intravenous administration. [] Its bioavailability varies depending on the route of administration, with an absolute bioavailability of 98% and 53% after intraperitoneal and intratracheal administration, respectively. [] The absorption rate from the airways appears to be dose-dependent and a limiting factor for its bioavailability. [] this compound's in vivo activity is evident in its ability to increase plasma nitrite levels, a marker of NO production, [] and the citrulline-to-ornithine ratio, suggesting a shift in arginine metabolism towards NO synthesis. [, ]
A: In vitro, this compound has demonstrated beneficial effects in various cell types. For example, it has been shown to protect retinal microvascular endothelial cells from high glucose-induced damage, [] inhibit the proliferation and induce apoptosis of liver cancer cells (HepG2), [] and attenuate airway allergic reactions and inflammation in cultured cells. [] In vivo studies have shown that this compound can ameliorate experimental ulcerative colitis in mice, [] improve coronary microvascular function in type 2 diabetic rats, [] protect against myocardial ischemia-reperfusion injury in rats and pigs, [, ] and reduce blood pressure and improve vascular function in spontaneously hypertensive rats. [, ] Clinical trials have also demonstrated the efficacy of this compound in improving endothelial function in patients with coronary artery disease and type 2 diabetes mellitus. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.